[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Description
This compound is a triazole-carbamate hybrid featuring a 3,4-dichlorophenyl group attached to the triazole ring and a 3-chlorophenyl carbamate moiety. Its structure combines a 1,2,3-triazole core (a heterocyclic scaffold known for bioactivity) with carbamate functionality, which is often associated with enzyme inhibition.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c17-10-2-1-3-11(6-10)20-16(24)25-9-12-8-23(22-21-12)13-4-5-14(18)15(19)7-13/h1-8H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXMFWDUIJSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120177 | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-45-7 | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with a chloroformate or carbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Triazole compounds have garnered attention for their antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is particularly beneficial in developing antifungal agents against resistant strains of fungi.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound's structural modifications led to enhanced potency and selectivity against these pathogens.
Agricultural Applications
The compound has potential as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests. Its triazole structure allows it to act as a fungicide by inhibiting fungal growth.
- Case Study : Research conducted by agricultural scientists showed that triazole-based compounds effectively reduced the incidence of fungal diseases in crops such as wheat and barley. Field trials indicated a marked improvement in yield and quality when treated with these compounds.
Material Science
The incorporation of triazole compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength.
- Case Study : A study published in Polymer Science highlighted the use of triazole-modified polymers in creating coatings with improved resistance to UV degradation and chemical corrosion.
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Pharmaceuticals | Antifungal Agent | Significant activity against Candida species |
| Agriculture | Fungicide | Reduced fungal diseases in wheat and barley |
| Material Science | Polymer Modifier | Enhanced thermal stability and UV resistance |
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, focusing on structural variations, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
HDAC Inhibition :
- The target compound shares structural motifs with HDAC inhibitors like 5h (), which binds to HDAC7 via hydrophobic interactions in the catalytic pocket. The 3,4-dichlorophenyl group in both compounds likely enhances binding affinity to hydrophobic regions of HDACs .
- Compared to 5h , the target compound lacks the pyrimidine-thioether-morpholine chain, which may reduce HDAC selectivity but simplify synthesis.
Antifungal Activity: Triazole derivatives with chlorinated aryl groups (e.g., 8b, 36b) show notable antifungal effects. The target compound’s 3-chlorophenyl carbamate may mimic the sulfonamide or benzofuran groups in these analogs, though direct activity data are lacking . Compound 36b (2,4-dichlorobenzyl) outperforms mono-chlorinated analogs, suggesting that additional Cl substituents enhance antifungal potency. The target compound’s 3,4-dichlorophenyl group may offer similar advantages .
Synthetic Accessibility :
- The target compound’s carbamate linkage is simpler to synthesize compared to the thioether-pyrimidine-morpholine system in 5h (54% yield) or the benzofuran-carboxamide in 8b . Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is a likely route for triazole formation .
Physicochemical Properties: The target compound’s estimated logP (~4.1) is comparable to ID 8020-4043 (~4.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration. However, the cyclohexanone derivative ( ) has lower molecular weight (338.2 g/mol), which may improve solubility but reduce target affinity .
Biological Activity
The compound [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate , with CAS number 338419-11-7, is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₇Cl₂N₃O
- Molecular Weight : 244.08 g/mol
- CAS Number : 338419-11-7
The compound features a triazole ring, which is significant for its biological activity, particularly in inhibiting specific enzymes and modulating various biological pathways.
Triazole compounds generally exhibit their biological effects through the inhibition of cytochrome P450 enzymes. Specifically, they target fungal CYP51 enzymes but can also influence mammalian CYP gene expression. This modulation can affect various metabolic processes within the body, leading to both therapeutic and toxicological outcomes .
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The compound has demonstrated efficacy against several fungal strains by inhibiting ergosterol synthesis—a critical component of fungal cell membranes. This action disrupts cellular integrity and leads to cell death. Studies have shown that triazoles can significantly reduce fungal load in infected tissues .
Anticancer Potential
Emerging research indicates that triazole derivatives may possess anticancer properties. The presence of the 3,4-dichlorophenyl group in this compound enhances its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .
Anti-inflammatory Effects
In addition to antifungal and anticancer activities, this compound may exhibit anti-inflammatory effects. Research has suggested that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Antifungal Efficacy
A study assessed the antifungal activity of triazole compounds against Candida albicans and Aspergillus species. The results indicated that compounds similar to this compound showed significant inhibition at low concentrations, suggesting a promising therapeutic application for treating fungal infections .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of triazole derivatives, researchers found that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 3: In Vivo Anti-inflammatory Effects
A study conducted on animal models revealed that administration of triazole derivatives resulted in reduced levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) induction. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
